molecular formula C19H24N4O3S B2422089 Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234808-47-9

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2422089
CAS RN: 1234808-47-9
M. Wt: 388.49
InChI Key: HFTFWVFLUCYTKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with hydrogen binding domain .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Antibacterial Activity

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate exhibits antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further investigations are needed to understand its mechanism of action and optimize its efficacy .

Antifungal Properties

Studies have evaluated the antifungal activity of this compound. It has been tested against fungal pathogens, including Trichoderma harzianum and Aspergillus niger . Comparisons with standard antifungal drugs, such as fluconazole, provide insights into its effectiveness .

Antioxidant Potential

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate has demonstrated antioxidant properties. It scavenges free radicals, which can contribute to oxidative stress and various diseases. Further research may uncover its potential in preventing oxidative damage .

Inhibition of SHP1 Activity

Theoretical studies suggest that this compound could inhibit the activity of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1). SHP1 plays a role in cellular signaling pathways and is associated with certain diseases. Investigating its inhibitory effects could lead to therapeutic applications .

Other Biological Activities

This compound’s diverse biological effects extend to anti-inflammatory, antidiabetic, and antipyretic activities. Researchers have also investigated its potential as an antiviral agent. These findings highlight its versatility and potential therapeutic applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 4-phenyl-5-methyl-1,2,3-thiadiazole (pmt), have been found to inhibit certain cytochrome p450 enzymes, specifically p450s 2e1 and 1a2 . This inhibition could potentially alter the metabolism of various substrates of these enzymes, leading to changes in their biological effects.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

phenyl 4-[[(4-propylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-6-16-17(27-22-21-16)18(24)20-13-14-9-11-23(12-10-14)19(25)26-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFWVFLUCYTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((4-propyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

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